Methylcarboprost

Übersicht

Beschreibung

Clinical Applications of Carboprost Methyl

Carboprost methyl is a synthetic prostaglandin analogue used in medical applications such as cervical ripening prior to diagnostic hysteroscopy. A clinical multicenter study evaluated the effectiveness of carboprost methylate suppository for this purpose in premenopausal women. The study found that the application of carboprost methylate suppository was an effective and safe method for cervical ripening, with significant differences in cervical width and the time required for cervical dilation compared to a control group. However, there were no significant differences in pain scores, side reactions, satisfaction degree of operators and patients, the time of hysteroscopy, or incidence of complications between the two groups .

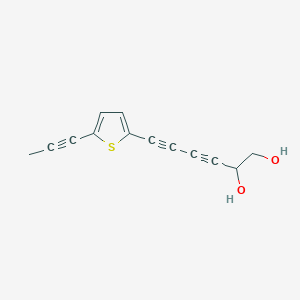

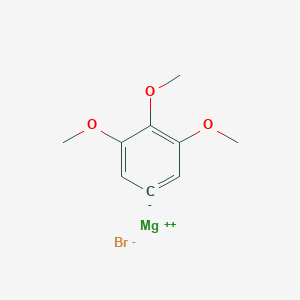

Synthesis and Controlled Release of Carboprost Methyl

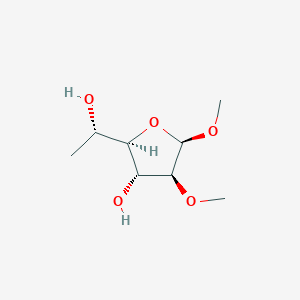

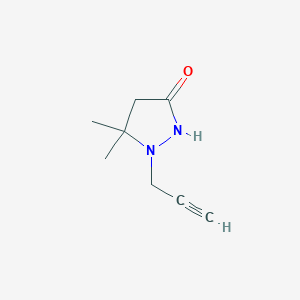

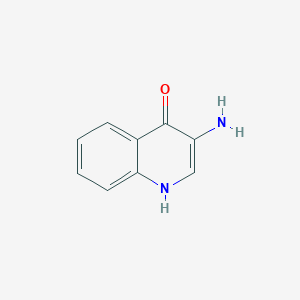

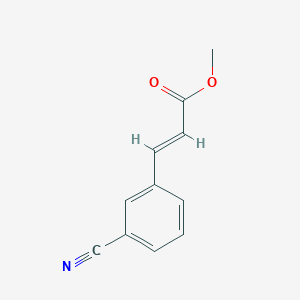

The synthesis of carboprost methyl has been explored through various strategies. A novel approach using a macrocyclic lactone strategy was developed to synthesize 5(E)-isomer-free carboprost methyl ester. This method starts with a modified Corey lactone, which is free of the 5(E)-isomer, and can be used to prepare carboprost methyl ester effectively . In terms of drug delivery, the permeabilities of carboprost methyl were determined for a series of synthetic polymeric membranes. The study found that permeability increased with the percent vinyl acetate in the copolymer, which was mainly due to an increase in the solubility of carboprost methyl in the polymer. This research is crucial for designing controlled release delivery systems for carboprost methyl .

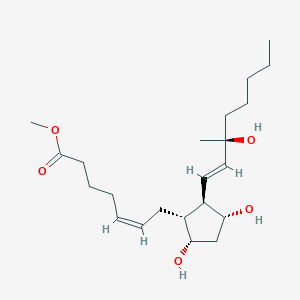

Molecular Structure and Degradation Analysis

The molecular structure of carboprost methyl and its degradation under acidic conditions have been analyzed using high-performance liquid chromatography. Degradation results in epimerization and dehydration, leading to several isomers at the tertiary allylic hydroxyl group. The method used for the determination of carboprost methyl in a controlled release dosage form was found to be linear, precise, and had an average recovery of 99.2% .

Physical and Chemical Properties

The physical and chemical properties of carboprost methyl are influenced by its molecular structure and the environment in which it is placed. For instance, the permeability and solubility of carboprost methyl in polymeric membranes are critical for its controlled release in drug delivery systems . Additionally, the stability of carboprost methyl in biological samples can be affected by the presence of esterases, which can be inhibited by specific substances to prevent degradation .

Case Studies and Pharmacokinetics

Carboprost methyl's pharmacokinetics were studied in beagle dogs after intravaginal administration of a suppository containing the drug. The study utilized liquid chromatography-tandem mass spectrometry with positive/negative ion-switching electrospray ionization for the simultaneous quantitation of carboprost methylate and its active metabolite, carboprost. The method was successfully applied to the pharmacokinetic study, demonstrating its utility in monitoring the drug's levels in biological samples .

Wissenschaftliche Forschungsanwendungen

Behandlung von Blutungen nach der Geburt

“Methylcarboprost” wird häufig zur Behandlung von Blutungen nach der Geburt (PPH) eingesetzt, einer der Hauptursachen für Morbidität und Mortalität von Müttern . Es macht etwa 25 % aller Todesfälle von schwangeren Frauen weltweit aus, mit schätzungsweise 127.000 Todesfällen pro Jahr . PPH hat eine Gesamtinzidenz von etwa 6 % und ist mit schwerwiegender Morbidität verbunden .

Uterotonisches Mittel

“this compound” ist ein synthetisches Prostaglandin-Analogon von PGF 2α (genauer gesagt 15-Methyl-PGF 2α) mit oxytocischen Eigenschaften . Es kann Wehen auslösen und einen Schwangerschaftsabbruch in der Frühschwangerschaft auslösen, und kann auch Blutungen nach der Geburt reduzieren .

Uterotonikum der zweiten Wahl

Prostaglandine (PGs) werden derzeit als Uterotonika der zweiten Wahl empfohlen, die bei anhaltenden Blutungen trotz Oxytocin-Behandlung eingesetzt werden . PG-Mittel, die in der klinischen Praxis ständig eingesetzt werden, umfassen Carboprost, Sulproston und Misoprostol, die die Analoga von PGF 2α, PGE 2 bzw. PGE 1 darstellen .

Reduktion von Blutverlust

Injektionsfähige PGs reduzieren bei der Behandlung von PPH den Blutverlust effektiv, induzieren aber wahrscheinlich kardiovaskuläre oder respiratorische Nebenwirkungen .

Einstellungen mit geringen Ressourcen

Misoprostol zeichnet sich durch orale Verabreichung, niedrige Kosten, Lagerstabilität, breite Verfügbarkeit und minimale Nebenwirkungen aus . Es bleibt eine Behandlungsoption für Uterusatonie in Ländern mit geringen Ressourcen, aber seine Wirksamkeit als Uterotonikum für die unabhängige Anwendung kann begrenzt sein <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

methyl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-3-methyloct-1-enyl]cyclopentyl]hept-5-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H38O5/c1-4-5-10-14-22(2,26)15-13-18-17(19(23)16-20(18)24)11-8-6-7-9-12-21(25)27-3/h6,8,13,15,17-20,23-24,26H,4-5,7,9-12,14,16H2,1-3H3/b8-6-,15-13+/t17-,18-,19+,20-,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQCOAAFKJZXJFP-XAYIDPIISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C)(C=CC1C(CC(C1CC=CCCCC(=O)OC)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@](C)(/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)OC)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H38O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701316447 | |

| Record name | Methyl carboprost | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701316447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

35700-21-1 | |

| Record name | Methyl carboprost | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35700-21-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carboprost methyl [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035700211 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl carboprost | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701316447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5Z,9.alpha.,11.alpha.,13E,15S)-9,11,15-trihydroxy-15-methyl-prosta-5,13-dien-1-oic acid, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CARBOPROST METHYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UVV9BU3089 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

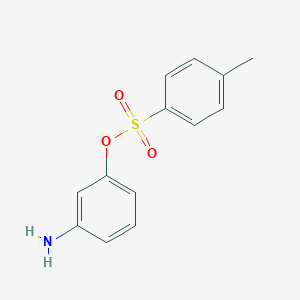

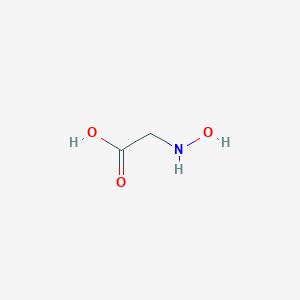

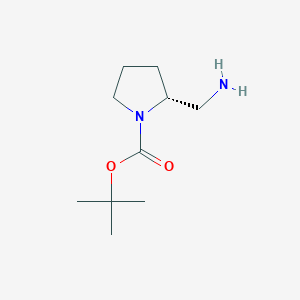

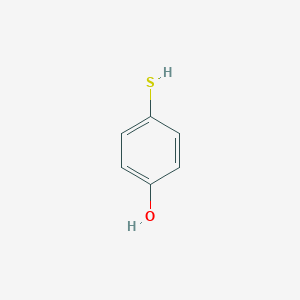

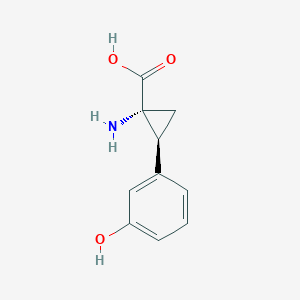

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-9-[(4-methylphenyl)methyl]-N-phenyl-purin-6-amine](/img/structure/B154110.png)

![4-Chloro-2-[(phenylthio)methyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B154118.png)

![3-Amino-1,6-dihydropyrazolo[3,4-c]pyrazole](/img/structure/B154123.png)